molecular formula C18H22ClN3O2 B5032724 (3S,4S)-1-[(8-chloroquinolin-2-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol

(3S,4S)-1-[(8-chloroquinolin-2-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol

Cat. No.: B5032724
M. Wt: 347.8 g/mol
InChI Key: FTHLKCKNONCPGG-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-1-[(8-chloroquinolin-2-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol is a complex organic compound that features a quinoline ring system. Quinolines are aromatic compounds known for their diverse biological activities and are commonly found in various natural products, drugs, and synthetic heterocyclic compounds .

Preparation Methods

Chemical Reactions Analysis

(3S,4S)-1-[(8-chloroquinolin-2-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .

Scientific Research Applications

(3S,4S)-1-[(8-chloroquinolin-2-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (3S,4S)-1-[(8-chloroquinolin-2-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

(3S,4S)-1-[(8-chloroquinolin-2-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .

Properties

IUPAC Name

(3S,4S)-1-[(8-chloroquinolin-2-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2/c19-15-3-1-2-13-4-5-14(20-18(13)15)10-21-11-16(17(23)12-21)22-6-8-24-9-7-22/h1-5,16-17,23H,6-12H2/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHLKCKNONCPGG-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CN(CC2O)CC3=NC4=C(C=CC=C4Cl)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=NC4=C(C=CC=C4Cl)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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